molecular formula C10H6BrFN2 B1382379 2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile CAS No. 1227598-56-2

2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile

Cat. No.: B1382379
CAS No.: 1227598-56-2
M. Wt: 253.07 g/mol
InChI Key: SKEVQYHEBYZOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile is a halogenated indole derivative designed for research and development, particularly as a versatile synthetic intermediate in medicinal chemistry. The presence of both bromo and fluoro substituents on the indole ring makes this compound a valuable precursor for the synthesis of more complex molecules. Fluorinated analogues of marine bisindole alkaloids have shown significant promise as antibiotic adjuvants, demonstrating synergistic effects with oxacillin to restore its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and potent antibiofilm activity . The bromo group offers a handle for further functionalization via cross-coupling reactions, enabling the construction of libraries of compounds for drug discovery. This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet for proper handling protocols.

Properties

IUPAC Name

2-(5-bromo-6-fluoro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-8-3-7-6(1-2-13)5-14-10(7)4-9(8)12/h3-5,14H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEVQYHEBYZOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227598-56-2
Record name 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Notes and Protocols for 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor make it an ideal framework for designing molecules that can interact with a multitude of biological targets. The strategic functionalization of the indole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. The subject of this guide, 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile, represents a promising, albeit underexplored, starting point for the development of novel therapeutics.

The introduction of halogen atoms, specifically bromine and fluorine, onto the indole core can significantly enhance the therapeutic potential of the resulting compounds.[3] Bromine, with its larger size and polarizability, can form strong halogen bonds with protein active sites, while fluorine's high electronegativity can modulate the molecule's metabolic stability and electronic properties, often leading to improved pharmacokinetic profiles.[3][4] This dual halogenation pattern, combined with the reactive acetonitrile group at the 3-position, makes this compound a versatile building block for creating libraries of novel drug candidates.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this compound. While specific data for this exact molecule is emerging, we will draw upon the extensive literature on analogous bromo- and fluoro-substituted indole derivatives to provide a robust framework for its utilization in drug discovery.

Anticipated Biological Activities and Therapeutic Potential

Based on the well-documented activities of structurally related indole derivatives, this compound is hypothesized to be a valuable precursor for compounds with a range of therapeutic applications.

Anticancer Applications

The indole scaffold is a common feature in numerous anticancer agents.[2] Derivatives of indole-acrylonitrile have demonstrated significant growth inhibition potency against various tumor cell lines, with GI50 values in the micromolar to nanomolar range.[5][6] For instance, certain indole-acrylonitrile derivatives have shown remarkable activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines.[5][6] The mechanism of action for some of these compounds is believed to involve the activation of caspases, key enzymes in the apoptotic pathway.[5]

Furthermore, 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to possess broad-spectrum antitumor potency, with some compounds being significantly more potent than the approved drug Sunitinib against liver, lung, and ovarian cancer cell lines.[7] This highlights the potential of the 5-bromo-indole moiety in the design of novel anticancer agents. The nitrile group itself is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group, contributing to the binding affinity of the molecule to its target.[8]

Antiviral and Antimicrobial Potential

Fluorinated indole derivatives have shown significant promise as antiviral agents.[9] For example, 5-fluoroindole derivatives have been reported to exhibit potent antiviral activity against the Coxsackie B4 virus (CVB4).[9] The parent compound, 3-indoleacetonitrile, has demonstrated broad-spectrum antiviral activity against viruses such as HSV-1, VSV, and even SARS-CoV-2 by promoting the host interferon signaling pathway.[10]

In addition to antiviral properties, indole derivatives have been investigated for their antibacterial and antifungal activities.[1] Certain 2-(1H-indol-2-yl)-3-acrylonitriles have been evaluated for their activity against Gram-positive and Gram-negative bacteria, as well as Candida albicans.[5][6] The presence of halogen substituents on the indole ring is often associated with enhanced antimicrobial activity.

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of bromine and fluorine into the indoleacetonitrile scaffold is expected to modulate these properties favorably.

PropertyRationale for Anticipated Value
Molecular Weight The calculated molecular weight of this compound is approximately 269.07 g/mol , which is well within the range for good oral bioavailability.
LogP (Lipophilicity) The presence of two halogen atoms will increase the lipophilicity of the molecule. Bromine is generally more lipophilic than chlorine.[3] A moderate LogP is desirable for good membrane permeability.
Hydrogen Bond Donors/Acceptors The indole N-H provides a hydrogen bond donor, while the nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors, facilitating interactions with biological targets.
Metabolic Stability The fluorine atom at the 6-position can block a potential site of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.[4]

Proposed Synthetic Protocol

A plausible synthetic route for this compound can be envisioned starting from commercially available 5-bromo-6-fluoroindole. A common method for introducing the acetonitrile group at the 3-position of an indole is the gramine synthesis followed by displacement with cyanide.

Scheme 1: Proposed Synthesis of this compound

G A 5-Bromo-6-fluoroindole B Gramine Intermediate A->B  Dimethylamine, Formaldehyde, Acetic Acid   C This compound B->C  Sodium Cyanide, DMSO  

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:

  • Synthesis of the Gramine Intermediate:

    • To a stirred solution of 5-bromo-6-fluoroindole (1 equivalent) in glacial acetic acid, add a solution of dimethylamine (1.2 equivalents) and formaldehyde (1.2 equivalents) at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous sodium hydroxide.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude gramine intermediate.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of this compound:

    • Dissolve the purified gramine intermediate (1 equivalent) in dimethyl sulfoxide (DMSO).

    • Add sodium cyanide (1.5 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to 80-90°C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, solvents, and purification methods. Standard laboratory safety procedures should be followed when handling all chemicals, especially sodium cyanide.

Application Protocol: In Vitro Anticancer Activity Screening

This protocol outlines a general procedure for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines using the MTT assay.

Workflow for In Vitro Anticancer Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cancer cells in 96-well plates C Treat cells with varying concentrations of the compound A->C B Prepare serial dilutions of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution and incubate D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for assessing the in vitro anticancer activity.

Detailed Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2, A549, MDA-MB-231) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plates and add 100 µL of the media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • Incubate the plates for 48 or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound is a strategically designed chemical entity with significant potential as a building block in drug discovery. The presence of bromo and fluoro substituents on the privileged indole scaffold, coupled with a reactive acetonitrile moiety, provides a versatile platform for the synthesis of novel therapeutic agents. Based on the extensive literature on related compounds, promising avenues for investigation include the development of new anticancer, antiviral, and antimicrobial drugs. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility and biological activity of this intriguing molecule. Future work should focus on the synthesis of a library of derivatives from this core structure and their systematic evaluation in a broad range of biological assays to unlock their full therapeutic potential.

References

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - MDPI. [Link]

  • The Role of 7-Bromo-4-fluoroindole in Advanced Organic Synthesis. [Link]

  • In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed. [Link]

  • Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. [Link]

  • 4 - Organic Syntheses Procedure. [Link]

  • 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. [Link]

  • 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PubMed. [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PMC. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

Sources

Application Note: Precision Synthesis of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile via the Gramine Route

[1]

Executive Summary

This application note details the synthetic protocol for This compound , a critical pharmacophore in the development of indoleamine 2,3-dioxygenase (IDO) inhibitors and other serotonin-modulating therapeutics.[1] The presence of the 5-bromo and 6-fluoro substituents on the indole core modulates metabolic stability and electronic properties, while the C3-acetonitrile moiety serves as a versatile handle for further homologation or heterocycle formation.[1]

We utilize a robust, two-step Gramine-mediated pathway .[1] This route is preferred over direct alkylation due to its high regioselectivity for the C3 position, avoiding competitive N1-alkylation common in direct halide displacement strategies.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the high nucleophilicity of the indole C3 position.[1] The target molecule is disassembled into the parent indole (5-bromo-6-fluoroindole) via a Mannich base intermediate (Gramine derivative).[1]

RetrosynthesisTargetTarget:This compoundGramineIntermediate:5-Bromo-6-fluoro-gramineTarget->Gramine Cyanide Displacement(Elimination-Addition)SMStarting Material:5-Bromo-6-fluoroindoleGramine->SM Mannich Reaction(C3 Functionalization)Reagents1Reagents:HCHO, HNMe2Reagents2Reagents:NaCN / KCN

Figure 1: Retrosynthetic disconnection showing the conversion of the parent indole to the target nitrile via the gramine intermediate.

Reaction Mechanism

The synthesis proceeds through two distinct mechanistic stages: the Mannich Reaction and the Nucleophilic Substitution via Elimination-Addition .[1]

Stage 1: Mannich Reaction (Gramine Formation)

The electron-rich indole ring attacks the electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.[1] The 5-Br and 6-F substituents withdraw electron density, slightly deactivating the ring, which necessitates acidic catalysis (AcOH) to facilitate the reaction.[1]

Stage 2: Cyanide Displacement

Contrary to a standard

Elimination-Addition13-methylene-3H-indole (azafulvene)11

Mechanismcluster_1Stage 1: Mannich Reactioncluster_2Stage 2: Elimination-AdditionIndole5-Br-6-F-IndoleSigmaComplexSigma Complex(C3 Attack)Indole->SigmaComplex+ IminiumIminiumIminium Ion[CH2=NMe2]+Iminium->SigmaComplexGramineGramine IntermediateSigmaComplex->Gramine- H+AzafulveneIntermediate:3-MethyleneindolenineGramine->AzafulveneElimination of HNMe2(Rate Limiting)TargetTarget:Indole-3-AcetonitrileAzafulvene->Target+ CN- (Nucleophilic Attack)Re-aromatization

Figure 2: Mechanistic pathway highlighting the critical 3-methyleneindolenine intermediate during the cyanide substitution step.

Experimental Protocol

Part A: Synthesis of 1-(5-Bromo-6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine Intermediate)

Reagents & Materials:

Component Equiv. Role
5-Bromo-6-fluoroindole 1.0 Starting Material
Dimethylamine (40% aq) 2.0 Amine Source
Formaldehyde (37% aq) 2.0 Carbon Source
Acetic Acid (Glacial) Solvent Solvent & Catalyst

| NaOH (10% aq) | - | Quenching |[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-6-fluoroindole (10 mmol) in glacial acetic acid (15 mL).

  • Reagent Addition: Cool the solution to 10°C. Add dimethylamine solution (20 mmol) dropwise, followed immediately by formaldehyde solution (20 mmol).

    • Note: The reaction is mildly exothermic.[1] Maintain temperature < 25°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The starting indole (

    
    ) should disappear, replaced by the polar gramine spot (
    
    
    ).[1]
  • Workup: Pour the reaction mixture into ice-water (50 mL). Slowly basify with 10% NaOH to pH 10.[1] A white to off-white precipitate will form.[1]

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum over

    
    .
    
    • Yield Expectation: 85-92%.[1]

    • Characterization:

      
       NMR should show a singlet at 
      
      
      ppm (6H,
      
      
      ) and a singlet at
      
      
      ppm (2H,
      
      
      ).
Part B: Conversion to this compound[1]

Reagents & Materials:

Component Equiv. Role
Gramine Intermediate (Part A) 1.0 Precursor
Sodium Cyanide (NaCN) 2.5 Nucleophile
DMF / Water (4:[1]1) Solvent Reaction Medium

| Ethyl Acetate | - | Extraction |[1][2]

Procedure:

  • Setup: (CAUTION: CYANIDE HAZARD) In a well-ventilated fume hood, dissolve the Gramine intermediate (5 mmol) in DMF (15 mL). Add water (3-4 mL) to solubilize the cyanide salt.[1]

  • Activation: Add NaCN (12.5 mmol) in a single portion.

  • Reflux: Heat the mixture to 80-90°C for 2-4 hours.

    • Mechanistic Insight: High heat is required to promote the elimination of dimethylamine to form the azafulvene intermediate.[1]

  • Quenching: Cool the mixture to room temperature. Pour carefully into a beaker containing saturated

    
     solution (to complex excess cyanide) and water (50 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Hexanes:Ethyl Acetate 4:1) to yield the target acetonitrile.[3]
    
    • Yield Expectation: 70-80%.[1][4]

    • Appearance: Pale yellow to off-white solid.[1]

Workflow Visualization

WorkflowStartStart: 5-Bromo-6-fluoroindoleStep1Add AcOH, HCHO, HNMe2(Mannich Reaction)Start->Step1Check1TLC Check:Disappearance of SM?Step1->Check1Check1->Step1No (Stir longer)Workup1Basify (pH 10), Filter Solid(Gramine Isolation)Check1->Workup1YesStep2Dissolve in DMF/H2OAdd NaCNWorkup1->Step2HeatHeat to 80-90°C(Elimination-Addition)Step2->HeatQuenchQuench with FeSO4(Cyanide Neutralization)Heat->QuenchFinalPurify: Column ChromatographyTarget AcetonitrileQuench->Final

Figure 3: Operational workflow for the synthesis of the target nitrile.

Safety & Handling (Critical)

  • Cyanide Toxicity: NaCN is rapidly fatal if inhaled, swallowed, or absorbed through the skin.[1]

    • Protocol: Always work in a functioning fume hood.

    • Antidote: Keep a cyanide antidote kit (e.g., hydroxocobalamin) immediately accessible.[1]

    • Waste: Treat all aqueous waste with bleach (NaOCl) or ferrous sulfate (

      
      ) at pH > 10 to oxidize/complex cyanide before disposal.[1]
      
  • Acidic Conditions: The Mannich reaction uses glacial acetic acid.[1] Wear acid-resistant gloves.[1]

  • Venting: The elimination step releases dimethylamine gas (fishy odor).[1] Ensure the condenser is efficient and the hood exhaust is functioning.

Troubleshooting & Optimization

  • Low Yield in Step 1: If the gramine does not precipitate upon basification, the product may be an oil.[1] Extract with DCM instead of filtering.[1]

  • Incomplete Reaction in Step 2: If the gramine remains unreacted, increase the temperature to 100°C. The elimination of the amine is the rate-determining step and is thermally driven.[1]

  • By-products: Formation of the alcohol (indole-3-methanol) suggests too much water in the solvent system during Step 2.[1] Increase the DMF:Water ratio to 9:1.

References

  • Synthesis of 6-fluoroindole-3-acetonitrile. Patent CN101531624A.[1] Google Patents.[1] Available at:

  • Indole-3-carbonitrile. Organic Syntheses, Coll.[1] Vol. 5, p.656 (1973); Vol. 45, p.52 (1965).[1] (Mechanistic grounding for nitrile stability). Available at: [Link][1]

  • Synthesis of 5-fluoro-6-substituted indoles. Organic Chemistry: An Indian Journal, 2011.[1] (Precursor synthesis).[1][4][5][6] Available at: [Link]

  • 2-(5-bromo-1H-indol-3-yl)acetonitrile. PubChem Compound Summary. (Chemical properties and identifiers). Available at: [Link][1]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 1998.[1][4] (Alternative mechanistic routes). Available at: [Link]

Application Note: Chemoselective Derivatization of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indole scaffold remains a "privileged structure" in drug discovery, serving as the core for countless therapeutics ranging from oncology (e.g., Osimertinib) to neurology (e.g., Triptans). The specific substrate 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile represents a high-value intermediate due to its unique substitution pattern:

  • 5-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling after the nitrile has been modified.

  • 6-Fluoro Substituent: Blocks metabolic hydroxylation at the susceptible 6-position and modulates the pKa of the indole NH, influencing binding affinity.

  • C3-Acetonitrile: A versatile "warhead" capable of transformation into carboxylic acids (auxin analogs), primary amines (tryptamines), or heterocycles (tetrazoles).

This guide provides three validated protocols for derivatizing the nitrile group while preserving the halogen substituents and the integrity of the indole ring.

Reaction Pathways & Logic

The following flowchart illustrates the three divergent pathways detailed in this guide.

IndoleDerivatization Start 2-(5-Bromo-6-fluoro- 1H-indol-3-yl)acetonitrile Acid Pathway A: Carboxylic Acid (Auxin/GABA Analog) Start->Acid Alkaline Hydrolysis (KOH, MeOH, Reflux) Amine Pathway B: Tryptamine (5-HT Analog) Start->Amine Hydride Reduction (LiAlH4 or BH3·THF) Tetrazole Pathway C: Tetrazole (Bioisostere) Start->Tetrazole [3+2] Cycloaddition (NaN3, ZnBr2)

Figure 1: Divergent synthesis pathways for indole-3-acetonitrile derivatization. The 5-Br/6-F substitution pattern requires specific conditions to prevent dehalogenation.

Detailed Experimental Protocols

Pathway A: Alkaline Hydrolysis to Carboxylic Acid

Target: 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetic acid

Scientific Logic: Direct acid hydrolysis (HCl/H2SO4) is discouraged for electron-rich indoles due to the risk of acid-catalyzed dimerization or polymerization. Alkaline hydrolysis is superior here. The 6-Fluoro group slightly increases the acidity of the indole NH, but the dianion formed (carboxylate + indolyl anion) is stable under reflux.

Protocol:

  • Setup: Charge a 100 mL round-bottom flask with This compound (1.0 equiv, 5.0 mmol).

  • Solvent: Add Methanol (20 mL) and Water (5 mL).

  • Reagent: Add Potassium Hydroxide (KOH) pellets (5.0 equiv, 25.0 mmol). Note: NaOH is a viable alternative, but KOH often offers better solubility in MeOH.

  • Reaction: Fit with a reflux condenser and heat to reflux (approx. 70°C) for 6–12 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes; Product will stay at baseline).

  • Workup (Critical):

    • Cool to room temperature.

    • Evaporate MeOH under reduced pressure.

    • Dilute residue with water (20 mL).

    • Wash: Extract once with Et2O (20 mL) to remove unreacted neutral impurities. Discard organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Dropwise add 2M HCl until pH ≈ 3. Precipitation of the white/off-white solid acid should occur immediately.

    • Isolation: Filter the solid, wash with cold water, and dry under vacuum over P2O5.

Validation:

  • Yield: Typically 85–95%.

  • IR: Disappearance of nitrile stretch (~2250 cm⁻¹); Appearance of broad OH (~3000 cm⁻¹) and Carbonyl (~1700 cm⁻¹).

Pathway B: Reduction to Tryptamine

Target: 2-(5-Bromo-6-fluoro-1H-indol-3-yl)ethanamine

Scientific Logic: Catalytic hydrogenation (e.g., Pd/C, H2) is contraindicated for this substrate because it poses a high risk of hydrogenolysis of the C-Br bond (debromination). Lithium Aluminum Hydride (LiAlH4) is the reagent of choice; it reduces the nitrile to the primary amine without affecting the aryl bromide or fluoride under standard conditions.

Protocol:

  • Safety: LiAlH4 is pyrophoric. All glassware must be oven-dried; use an inert atmosphere (Ar or N2).

  • Setup: Charge a dry 3-neck flask with anhydrous THF (30 mL) and cool to 0°C.

  • Reagent: Add LiAlH4 (2.0 equiv, 10.0 mmol) as a solution (e.g., 2.0 M in THF) or carefully as a solid.

  • Addition: Dissolve the nitrile substrate (1.0 equiv, 5.0 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH4 suspension at 0°C.

  • Reaction: Warm to ambient temperature, then heat to reflux for 3 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.[1]

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

    • Why: This creates a granular aluminate precipitate that is easy to filter, avoiding the dreaded "gray sludge" emulsion common with indoles.

  • Isolation: Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate.

  • Purification: The crude amine may require flash chromatography (DCM/MeOH/NH4OH 90:9:1) or conversion to the HCl salt for crystallization.

Validation:

  • Yield: 70–85%.

  • MS (ESI): M+1 peak observed.

  • 1H NMR: Appearance of triplet signals for the ethyl chain (-CH2-CH2-NH2) at approx. 2.8–3.0 ppm.

Pathway C: Bioisosteric Expansion to Tetrazole

Target: 5-((5-Bromo-6-fluoro-1H-indol-3-yl)methyl)-1H-tetrazole

Scientific Logic: Tetrazoles are classic bioisosteres for carboxylic acids, offering similar pKa (~4.5–5.0) but improved metabolic stability and lipophilicity. The "Sharpless" method using Zinc Bromide is preferred over toxic tin reagents or hazardous free hydrazoic acid.

Protocol:

  • Setup: Charge a pressure vial or round-bottom flask with the nitrile substrate (1.0 equiv).

  • Solvent: Water:Isopropanol (2:1) or DMF (if solubility is poor).

  • Reagents: Add Sodium Azide (NaN3, 1.5 equiv) and Zinc Bromide (ZnBr2, 1.0 equiv).

  • Reaction: Heat to 100°C for 12–24 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Zn(II) coordinates the nitrile nitrogen, activating the carbon for azide attack (Lewis acid catalysis).

  • Workup:

    • Cool to room temperature.

    • Add 3M HCl (carefully, in fume hood) until pH ≈ 1. Caution: This breaks the zinc-tetrazolate complex and may release trace HN3 gas.

    • Add Ethyl Acetate (EtOAc) and extract.[10]

  • Purification: The tetrazole is acidic.[2] Extract the organic layer with 1M NaOH (moves product to aqueous phase), separate, acidify the aqueous phase again, and re-extract with EtOAc. Evaporate to yield the pure product.

Validation:

  • Yield: 60–80%.

  • 13C NMR: Disappearance of nitrile carbon (~118 ppm); Appearance of tetrazole carbon (~155 ppm).

Analytical Data Summary

FeatureStarting Material (Nitrile)Product A (Acid)Product B (Amine)Product C (Tetrazole)
IR Spectrum Sharp peak ~2250 cm⁻¹ (CN)Broad ~3000 cm⁻¹ (OH), ~1700 cm⁻¹ (C=O)N-H stretch ~3300 cm⁻¹Broad N-H, no C=O
1H NMR (Aliphatic) Singlet ~3.8 ppm (CH2-CN)Singlet ~3.7 ppm (CH2-COOH)Two Triplets ~2.9 ppm (CH2-CH2)Singlet ~4.3 ppm (CH2-Tet)
Solubility Organic solvents (DCM, EtOAc)Base soluble (aq. NaHCO3)Acid soluble (aq. HCl)Base soluble

References

  • Nitrile Hydrolysis Mechanisms

    • Chemistry Steps.[1][4][11][12] "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid."[2][3][13] Available at: [Link]

  • Tetrazole Synthesis (ZnBr2 Method)

    • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[14] Chem. 2001, 66, 7945. (Foundational methodology adapted for Protocol C).

  • Indole Reduction Specifics

    • Cardiff University. "Revisiting the reduction of indoles by hydroboranes." Available at: [Link] (Context for borane vs aluminohydride selectivity).

  • Pinner Reaction Context

    • Organic Chemistry Portal.[15] "Pinner Reaction."[1][5][7][15] Available at: [Link]

  • General Indole Reactivity: Sundberg, R. J. "The Chemistry of Indoles." Academic Press. (Standard text supporting acid-sensitivity claims).

Safety Disclaimer: This document describes procedures involving hazardous chemicals including Sodium Azide (explosive potential), Lithium Aluminum Hydride (pyrophoric), and Cyanides (toxic). All experiments must be conducted in a functioning fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related indole compounds. Here, we address common challenges, with a specific focus on the identification, mechanism of formation, and mitigation of frequently encountered side products. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a significant, less polar impurity with a mass of (2 x Indole Starting Material + 14 Da). What is this compound and how can I prevent its formation?

Answer:

This impurity is almost certainly the bis(indolyl)methane derivative , specifically 3,3'-((phenylmethylene)bis(5-bromo-6-fluoro-1H-indole)). It arises from the reaction of two indole molecules with one molecule of the formaldehyde equivalent used in the reaction, such as in a Mannich-type reaction or direct alkylation with a formaldehyde source.

Mechanism of Formation:

The formation of bis(indolyl)methanes is a classic side reaction in indole chemistry.[1][2][3] It proceeds through an electrophilic substitution mechanism.

  • Activation: An acid catalyst protonates the formaldehyde (or its equivalent), generating a highly electrophilic species.

  • First Substitution: A molecule of the starting indole, 5-Bromo-6-fluoro-1H-indole, acts as a nucleophile and attacks the activated formaldehyde. The C3 position is the most nucleophilic site of the indole ring.[4]

  • Carbinol Intermediate: This initial attack forms an indolylcarbinol intermediate.

  • Carbocation Formation: Under acidic conditions, this carbinol readily loses a molecule of water to form a resonance-stabilized carbocation, which is highly electrophilic.

  • Second Substitution: This carbocation is then rapidly attacked by a second molecule of the starting indole at its C3 position, leading to the formation of the dimeric bis(indolyl)methane side product.

dot graph "Bis(indolyl)methane_Formation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Indole1 [label="5-Bromo-6-fluoro-1H-indole"]; Formaldehyde [label="CH₂O (activated)"]; Carbinol [label="Indolylcarbinol\nIntermediate", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Carbocation [label="Electrophilic\nCarbocation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Indole2 [label="5-Bromo-6-fluoro-1H-indole"]; BIM [label="Bis(indolyl)methane\nSide Product", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Indole1 -> Carbinol [label="+ CH₂O"]; Formaldehyde -> Carbinol; Carbinol -> Carbocation [label="- H₂O (Acid Cat.)"]; Carbocation -> BIM; Indole2 -> BIM [label="2nd equivalent"]; } caption { label = "Fig. 1: Formation of Bis(indolyl)methane Side Product"; fontsize = 10; } /dot

Troubleshooting and Prevention:

The key to preventing this side product is to control the relative concentrations of the electrophiles.

  • Stoichiometry Control: Use a slight excess of the cyanide source relative to the formaldehyde equivalent. This ensures that the intermediate carbocation is more likely to be trapped by the cyanide anion than by another molecule of the starting indole.

  • Slow Addition: Add the formaldehyde source slowly to a mixture of the indole and the cyanide source. This maintains a low concentration of the electrophilic intermediate, minimizing the chance of dimerization.[5][6]

  • Temperature Management: Running the reaction at lower temperatures can help to control the reaction rate and reduce the formation of side products.

Question 2: My LC-MS analysis shows an impurity with the same mass as my desired product but a different retention time. What is this isomer?

Answer:

This is likely the N-alkylated isomer , 1-(cyanomethyl)-5-bromo-6-fluoro-1H-indole. The indole nucleus has two primary nucleophilic sites: the C3 position and the N1 position (the nitrogen atom of the pyrrole ring). While C3 alkylation is generally favored kinetically, N-alkylation can occur, especially under certain reaction conditions.[7][8][9]

Mechanism of Formation (C3 vs. N1 Alkylation):

The regioselectivity of indole alkylation is a well-studied phenomenon.

  • C3-Alkylation (Desired): This pathway preserves the aromaticity of the benzene portion of the indole in the transition state, making it the lower energy and generally preferred pathway.

  • N1-Alkylation (Side Product): Direct alkylation on the nitrogen atom is also possible. The propensity for N-alkylation increases under basic conditions where the indole nitrogen is deprotonated to form the highly nucleophilic indolide anion. The choice of solvent and counter-ion can also influence the N/C alkylation ratio.[10]

dot graph "Alkylation_Competition" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Indole [label="5-Bromo-6-fluoro-1H-indole\n(Nucleophile)"]; Electrophile [label="Alkylating Agent\n(e.g., ICH₂CN)"]; C3_Product [label="this compound\n(Desired C3-Product)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; N1_Product [label="1-(cyanomethyl)-5-bromo-6-fluoro-1H-indole\n(N1-Side Product)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Split [shape=point, width=0.01, height=0.01];

// Edges Indole -> Pathway_Split; Electrophile -> Pathway_Split; Pathway_Split -> C3_Product [label=" C3 Attack\n(Kinetically Favored)"]; Pathway_Split -> N1_Product [label=" N1 Attack\n(Favored by strong base)"]; } caption { label = "Fig. 2: Competing C3 vs. N1 Alkylation Pathways"; fontsize = 10; } /dot

Troubleshooting and Prevention:

  • Avoid Strong Bases: When possible, avoid the use of very strong bases like NaH or organolithiums if C3-selectivity is desired, as these will deprotonate the indole nitrogen and promote N-alkylation.

  • Use of Protic Solvents: Protic solvents can solvate the indole nitrogen through hydrogen bonding, reducing its nucleophilicity and favoring C3-alkylation.

  • Lewis Acid Catalysis: Employing a Lewis acid catalyst can coordinate to the nitrogen atom, further sterically hindering N-alkylation and electronically favoring attack at the C3 position.

Question 3: I am attempting a Fischer indole synthesis route and I'm isolating a significant amount of a more polar side product, possibly containing an amide or carboxylic acid group. What is happening?

Answer:

If you are using a cyano-containing ketone or aldehyde (e.g., 4-cyanobutan-2-one) as a starting material in a Fischer indole synthesis, you are likely observing hydrolysis of the nitrile group . The strongly acidic conditions (e.g., H₂SO₄, polyphosphoric acid) required for the Fischer cyclization can readily hydrolyze the nitrile moiety.[11][12]

Mechanism of Hydrolysis:

  • Protonation: The nitrogen atom of the nitrile is protonated by the strong acid catalyst.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Tautomerization: The resulting intermediate tautomerizes to an amide.

  • Further Hydrolysis (optional): Under harsh acidic conditions and elevated temperatures, the amide can undergo further hydrolysis to the corresponding carboxylic acid.

Troubleshooting and Prevention:

  • Milder Acid Catalysts: Explore the use of milder Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-toluenesulfonic acid) that can still promote the cyclization but are less aggressive towards the nitrile group.[12]

  • Anhydrous Conditions: Ensure the reaction is run under strictly anhydrous conditions to minimize the presence of water, the key nucleophile in the hydrolysis reaction.

  • Temperature and Time Control: Use the lowest possible temperature and shortest reaction time that allow for efficient indole formation. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed, before significant hydrolysis occurs.

  • Protecting Groups: In some cases, it may be necessary to use a precursor to the nitrile that is stable to the reaction conditions and can be converted to the nitrile in a later step.

Summary of Common Side Products & Identification

Side Product NameMolecular Weight (Relative to Product)Formation PathwayKey Analytical Signatures (¹H NMR)
Bis(indolyl)methane(Product MW - 15) + Indole MWElectrophilic substitutionAppearance of a new singlet around 5.8-6.2 ppm (the methylene bridge protons).
N-Alkylated IsomerSame as productN-alkylationAbsence of the N-H proton signal (typically >10 ppm); shifts in the aromatic protons.
Hydrolysis Product (Amide)Product MW + 18Nitrile hydrolysisAppearance of broad amide N-H signals; disappearance of the nitrile peak in the IR spectrum.

Experimental Protocol: Purification of this compound

This protocol provides a general method for purifying the target compound from the common side products discussed above.

Objective: To isolate the desired product with >98% purity.

Methodology: Silica Gel Column Chromatography

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel (dry loading is preferred). To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or ethyl acetate), add silica gel until a free-flowing powder is obtained, and then remove the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system, for example, a gradient of ethyl acetate in hexanes. A typical starting point would be 10% ethyl acetate in hexanes.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution:

    • Begin eluting with a low polarity solvent mixture (e.g., 10-15% Ethyl Acetate/Hexanes). The less polar bis(indolyl)methane side product should elute first.

    • Gradually increase the solvent polarity (e.g., to 25-35% Ethyl Acetate/Hexanes). The desired C3-alkylated product will elute. The N-alkylated isomer, if present, often elutes very close to the desired product and may require a very shallow gradient for effective separation.

    • Collect fractions and monitor by TLC, staining with a suitable agent (e.g., potassium permanganate or vanillin).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

References

  • ResearchGate. Plausible mechanism for the synthesis of bis(indolyl)methanes. Available from: [Link]

  • Kamal, A., et al. "A New Homogeneous Catalyst for the Synthesis of 3,3′‐Bis(indolyl)methanes." ChemistrySelect, 2019.
  • ResearchGate. Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. Available from: [Link]

  • ACS Omega. Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. 2018. Available from: [Link]

  • ACS Omega. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. 2022. Available from: [Link]

  • ResearchGate. Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Available from: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available from: [Link]

  • PMC. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available from: [Link]

  • Organic Chemistry Portal. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available from: [Link]

  • Erowid. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. 1998. Available from: [Link]

  • PMC. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(5-Bromo-6-fluoro-1h-indol-3-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term viability of your research materials.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and basic properties of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored in a cool, dry place.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[2] While specific temperature ranges are not available for this compound, a standard recommendation for similar indole derivatives is to store them at or below room temperature, away from light.

Q2: How should I prepare solutions of this compound?

A2: The solubility of this compound is not extensively documented in publicly available literature. It is recommended to first test solubility in small quantities of common laboratory solvents such as DMSO, DMF, and ethanol. For biological assays, preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it with the aqueous buffer is a common practice.

Q3: What are the known incompatibilities for this compound?

A3: Based on the chemical structure and data for similar compounds, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to degradation of the indole ring or hydrolysis of the nitrile group.

Q4: What are the primary safety concerns when handling this compound?

Troubleshooting Guide

This section provides solutions to potential issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Discoloration of Solid Compound (e.g., turning pink or brown) Oxidation or degradation of the indole ring. Indole derivatives can be sensitive to air and light.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber vial or wrapping the container in foil.
Precipitation of the Compound in Aqueous Solution Poor aqueous solubility or buffer incompatibility.Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed the tolerance of your experimental system. Alternatively, test different buffer systems or pH values.
Loss of Potency or Inconsistent Results in Assays Degradation of the compound in solution. This could be due to hydrolysis of the nitrile group or instability of the indole moiety.Prepare fresh solutions before each experiment. If solutions need to be stored, aliquot them and store at -20°C or -80°C. Perform a stability study in your experimental buffer to determine the compound's half-life.
Appearance of Unexpected Peaks in HPLC Analysis Presence of impurities from synthesis or degradation products.Confirm the purity of the initial material. If degradation is suspected, perform a forced degradation study to identify potential degradation products.[7]

Experimental Protocols

To ensure the integrity of your results, it is crucial to understand the stability profile of this compound under your specific experimental conditions. The following protocols provide a framework for conducting stability studies.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and products under stress conditions.

Objective: To investigate the stability of this compound under acidic, basic, oxidative, and photolytic stress.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Conditions: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Conditions: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Conditions: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.

  • Photolytic Conditions: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

  • Analysis: At specified time points, neutralize the acidic and basic samples, and analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and UV detection). Compare the chromatograms to a control sample (the compound in the same solvent, stored under normal conditions).

Caption: Workflow for a forced degradation study.

Protocol 2: Long-Term Stability Study

This study assesses the stability of the compound under recommended storage conditions over an extended period.

Objective: To determine the shelf-life of this compound under specified storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of the solid compound and a stock solution in a validated storage environment (e.g., 25°C/60% RH, 4°C, -20°C).

  • Time Points: Establish a schedule for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Testing: At each time point, analyze the samples for purity and content using a validated HPLC method.

  • Data Analysis: Evaluate any changes in purity, the appearance of degradation products, and any loss in assay value over time.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Analysis & Reporting Prep Prepare Samples (Solid & Solution) Store Store at Defined Conditions (e.g., 25°C, 4°C, -20°C) Prep->Store T0 Time 0 Store->T0 T1 Time 1 (e.g., 3 mo) Analyze HPLC Analysis (Purity, Assay) T0->Analyze T2 Time 2 (e.g., 6 mo) T1->Analyze Tn Time n (e.g., 24 mo) T2->Analyze Tn->Analyze Report Generate Stability Report Analyze->Report

Caption: Workflow for a long-term stability study.

References

  • BD Regulatory Documents. (2024).
  • Combi-Blocks, Inc. (2023). JP-5745 p.
  • Fisher Scientific. (2010).
  • PubChem. (n.d.). 2-(5-bromo-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). Bromoacetonitrile.
  • Spectrum Quality Products Inc. (2006).
  • PubChemLite. (n.d.). This compound.
  • SciELO. (2004).
  • PubMed. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
  • Reagent Database. (n.d.). 2-(6-bromo-4-hydroxy-1h-indol-3-yl)acetonitrile.
  • Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. (n.d.).
  • ACS Publications. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • BLD Pharm. (n.d.). 5-Bromo-6-fluoro-1H-indazole.
  • A NOVEL STABILITY-INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ANALYSIS OF IVACAFTOR AND TEZACAFTOR IN PURE AND ITS PHARMACEUT. (n.d.).
  • PMC. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
  • U.S.
  • ChemScene. (n.d.). 6-Bromo-4-fluoro-1H-indole.
  • RSC Publishing. (2018). Synthesis of biologically active boron-containing compounds.

Sources

Technical Support Hub: High-Purity Isolation of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile

[1][2][3]

Diagnostic Triage: Why is my product failing QC?

Before initiating a purification protocol, compare your crude material against these common failure modes. The presence of the halogen atoms (Br, F) on the indole ring alters the solubility and polarity compared to the parent indole, often making standard "textbook" indole protocols insufficient.

SymptomLikely Impurity / CauseDiagnostic Signal (NMR/TLC)Recommended Action
Red/Brown Gum Oxidative Oligomers (Di-indolylmethanes) or Indolinones.[1][2][3]Broad aromatic baseline noise; TLC shows streak at baseline.[3]Recrystallization (Method A). Chromatography often fails to remove colored oligomers effectively.[3]
White Solid, Low mp Hydrolysis Product (Amide: ...-acetamide).[1][2][3]IR: Broad peak ~3300-3400 cm⁻¹ (NH₂).[1][2][3] ¹H NMR: Loss of CH₂ singlet sharpness; new exchangeable protons.[3]Neutralized Silica Column (Method B). Amides co-crystallize with nitriles, making recrystallization difficult.[3]
Yellow Crystalline Solid Starting Material (5-Bromo-6-fluoroindole) or Aldehyde intermediate.[1][2][3]TLC: High R_f spot (less polar than nitrile).[3] ¹H NMR: Missing CH₂ singlet at ~3.8-4.0 ppm.[1][2][3]Recrystallization (Method A) using non-polar antisolvent.[3]
Almond/Bitter Smell Residual Cyanide (Inorganic NaCN/KCN).[2][3]Safety Hazard. No specific NMR signal (ionic).[2][3] Detected by AgNO₃ test.[3]Aqueous Wash Protocol immediately.[3] Do not acidify!

Purification Protocols

Method A: Two-Solvent Recrystallization (Preferred)

Best for: Removal of oxidative impurities, starting materials, and inorganic salts.[1][2][3]

The Logic: Indole-3-acetonitriles are moderately polar.[1][2][3] The 5-Br/6-F substitution decreases solubility in non-polar solvents compared to bare indole, allowing us to use Toluene as the "good" solvent and Heptane as the "bad" solvent to force precipitation.[1]

Protocol:

  • Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-8 mL per gram).[1][2][3] Heat to 60-70°C.[1][3]

    • Note: If brown insoluble gums remain at 70°C, hot filter immediately.[3] These are likely polymers.[3]

  • Saturation: If the solution is clear, add Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.[3]

  • Re-solubilization: Add just enough hot Toluene (0.5 - 1 mL) to clear the solution again.[3]

  • Crystallization: Remove from heat. Let it cool to room temperature slowly (wrap flask in foil/towel). Then move to 4°C for 2 hours.

  • Collection: Filter the off-white needles.[3] Wash with cold Heptane.[3]

Method B: Neutralized Silica Gel Chromatography

Best for: Separating the Nitrile from the Amide hydrolysis product.

The Risk: Standard silica gel is slightly acidic (pH 5-6).[1][2][3] Indole-3-acetonitriles are prone to surface-catalyzed hydrolysis on acidic silica, converting your product into the amide (2-(5-bromo-6-fluoro-1H-indol-3-yl)acetamide) during the column run.[1][2][3]

Protocol:

  • Slurry Preparation: Suspend Silica Gel (60 Å) in your mobile phase (e.g., Hexane/Ethyl Acetate 3:1).[2][3]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of mobile phase (without TEA) to remove excess base.[3]

  • Loading: Load sample (dissolved in minimum DCM or Toluene).

  • Elution: Run gradient Hexane

    
     40% EtOAc/Hexane.
    
    • Order of Elution: Starting Indole (Fastest)

      
      Target Nitrile 
      
      
      Amide (Slowest/Stickiest).[2][3]

Visual Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification route based on your crude analysis.

Purification_LogicStartCrude Product AnalysisCheck_TLCCheck TLC (Hex/EtOAc 1:1)Start->Check_TLCDecision_ImpurityIdentify Major ImpurityCheck_TLC->Decision_ImpurityPath_SMHigh Rf Spot(Unreacted Indole)Decision_Impurity->Path_SMNon-polarPath_AmideLow Rf / Trailing(Amide Hydrolysis)Decision_Impurity->Path_AmidePolarPath_ColorBaseline Streak(Oxidation/Polymer)Decision_Impurity->Path_ColorInsolubleAction_RecrystMethod A:Recrystallization(Toluene/Heptane)Path_SM->Action_RecrystAction_ColumnMethod B:Neutralized SilicaChromatographyPath_Amide->Action_ColumnPath_Color->Action_Recryst

Caption: Decision matrix for selecting between recrystallization and chromatography based on impurity polarity.

Workflow 2: The Hydrolysis Trap

Understanding why the amide impurity forms is critical to preventing it.

Hydrolysis_Pathwaycluster_preventionPrevention StrategyNitrileTarget Nitrile(R-CH2-CN)IntermediateImidate IntermediateNitrile->Intermediate+ Silica (Catalyst)SilicaAcidic Silica Gel(Surface Si-OH)WaterTrace Water(Solvent/Air)Water->IntermediateAmideAmide Impurity(R-CH2-CONH2)Intermediate->AmideTautomerizationPretreatAdd 1% Et3N(Blocks Acid Sites)Pretreat->SilicaInhibits

Caption: Mechanism of silica-catalyzed hydrolysis. Acidic silanol groups activate the nitrile, allowing attack by trace water.[2]

Troubleshooting FAQs

Q: I used KCN for the synthesis. How do I ensure no cyanide remains in the final product? A: Cyanide is an inorganic salt and is insoluble in organic solvents like Toluene or DCM.

  • Dissolve your crude organic product in an organic solvent (EtOAc or DCM).[3]

  • Wash three times with water.[3]

  • Critical: Check the pH of the aqueous wash. If pH > 9, cyanide may still be present as the salt.[3] Continue washing until neutral.[3]

  • Safety: Treat all aqueous waste with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.[3]

Q: My product turned pink/red during drying. What happened? A: Indoles are electron-rich and prone to photo-oxidation.[1][2][3] The "pink" color is often a trace amount of indolyl-radical coupling (rosindole derivatives).[2][3]

  • Fix: Re-wash the solid with cold ether or heptane (the colored impurity is often on the crystal surface).

  • Prevention: Always dry under vacuum in the dark (wrap flask in foil) and store in amber vials under Argon/Nitrogen.[3]

Q: Can I use Ethanol for recrystallization? A: Yes, Ethanol/Water is a classic system for indoles.[3] However, for halogenated indoles (Br/F), the solubility in ethanol can sometimes be too high, leading to poor recovery (yield loss).[2][3] Toluene/Heptane often provides better recovery for these heavier analogs.[3]

Q: The NMR shows a small singlet at ~3.6 ppm and the CH₂CN protons are split. What is this? A: This often indicates the Methyl Ester byproduct. If you used Methanol during the reaction or workup in the presence of acid, the nitrile can undergo "Pinner reaction" conditions to form the ester.

  • Fix: This is very difficult to separate from the nitrile via recrystallization. You must use the Neutralized Silica Column (Method B).[3]

References

  • BenchChem. (n.d.).[3][4] An In-depth Technical Guide to the Chemical Synthesis of 3-Indoleacetonitrile from Indole. Retrieved from [1][2][3]

  • Organic Syntheses. (1976).[3] Synthesis of Phenylacetonitriles and Analogs (General Nitrile Synthesis Context). Org. Synth. 1976, 55,[2][3] 91. Retrieved from

  • ResearchGate. (2014).[3][5] Discussions on Acetonitrile/Water systems and Silica Acidity. Retrieved from

  • PubChem. (2023).[3] 2-(5-bromo-1H-indol-3-yl)acetonitrile Compound Summary. CID 13805944.[3] Retrieved from [1][2][3]

  • Mettler Toledo. (n.d.).[3] Recrystallization Guide: Solvents and Mechanisms. Retrieved from

Validation & Comparative

1H and 13C NMR Analysis of 2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

2-(5-Bromo-6-fluoro-1H-indol-3-yl)acetonitrile is a critical intermediate in the synthesis of serotonin modulators and kinase inhibitors. Its structural integrity is defined by the specific regiochemistry of the halogen substituents on the benzenoid ring of the indole core.

This guide provides a definitive protocol for the NMR analysis of this compound. Unlike standard alkyl indoles, the 5-bromo-6-fluoro substitution pattern disrupts the typical aromatic splitting, creating a unique diagnostic fingerprint driven by


F-heteronuclear coupling .[1]
The Structural Challenge

The primary analytical challenge is distinguishing this specific regioisomer from its potential impurities (e.g., 4-bromo or 6-bromo isomers) and starting materials.[1]

  • Core Scaffold: Indole-3-acetonitrile.[2][3][4]

  • Key Modifiers: Bromine at C5, Fluorine at C6.[1]

  • Diagnostic Marker: The large

    
     coupling constant observed at the H7 position.
    

Comparative Analysis Strategy

To validate the identity of the product, we compare it against two baselines: the non-halogenated scaffold (Indole-3-acetonitrile) and the likely starting material (5-Bromo-6-fluoroindole).

Scenario A: Product vs. Scaffold (Shift Logic)
FeatureIndole-3-acetonitrile (Reference)Target: 5-Br-6-F-Analog (Predicted)Mechanism of Change
H4 (Aromatic) ~7.60 ppm (d)~8.05 ppm (d) Deshielding by ortho-Br; splitting by meta-F.
H7 (Aromatic) ~7.40 ppm (d)~7.45 ppm (d) Large

coupling (Ortho).[1]
CH₂ (Aliphatic) ~3.90 ppm (s)~4.05 ppm (s) Slight downfield shift due to electronic pull of halogens.[1]
NH (Indole) ~11.0 ppm (br s)~11.5 ppm (br s) Increased acidity due to electron-withdrawing halogens.[1]
Scenario B: Solvent Selection (DMSO-d₆ vs. CDCl₃)
  • DMSO-d₆ (Recommended): Essential for resolving the indole NH proton (sharp singlet ~11.5 ppm) and ensuring full solubility of the polar nitrile tail.[1]

  • CDCl₃: Often leads to broadening of the NH peak due to exchange and potential precipitation at high concentrations.

Experimental Protocol

Sample Preparation[4]
  • Mass: Weigh 5–10 mg of the solid analyte.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is free of water (H₂O peak at 3.33 ppm can obscure the CH₂ signal if broad).

  • Vessel: Transfer to a precision 5mm NMR tube.

  • Homogenization: Sonicate for 30 seconds to ensure no suspended micro-particles, which degrade line shape.

Instrument Parameters (400 MHz or Higher)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (standard 30° pulse) for 1H; zgpg30 (power-gated decoupling) for 13C.

  • Scans (NS):

    • 1H: 16 scans (sufficient for >10 mg).[1]

    • 13C: 1024 scans (essential to resolve the quaternary C-Br and C-F carbons).

  • Relaxation Delay (D1): Set to 2.0s to allow full relaxation of the isolated aromatic protons.

Data Interpretation & Results

H NMR Assignment (400 MHz, DMSO-d₆)

The aromatic region is simplified compared to unsubstituted indole because the C5 and C6 positions are blocked.

PositionShift (δ ppm)MultiplicityCoupling (

Hz)
Interpretation
NH (1) 11.4 – 11.6br s-Exchangeable proton; shift is concentration-dependent.
H2 7.45 – 7.55s (or d)

Characteristic indole C2 proton.[1] Often appears as a doublet if NH exchange is slow.
H4 7.95 – 8.10d

Key Diagnostic: Deshielded by ortho-Br.[1] Shows meta-coupling to F6.
H7 7.30 – 7.45d

Key Diagnostic: Large ortho-coupling to F6.[1]
CH₂ (8) 4.00 – 4.10s-Acetonitrile methylene group. Sharp singlet.

Critical Validation Point: The H4 and H7 protons appear as doublets not due to proton-proton coupling (they are para to each other,


), but due to Fluorine-19 coupling .[1]
  • H7 (Ortho to F) will have a larger coupling constant (

    
     Hz).[1]
    
  • H4 (Meta to F) will have a smaller coupling constant (

    
     Hz).[1]
    
C NMR Assignment (100 MHz, DMSO-d₆)

Fluorine splitting will be observed as doublets in the carbon spectrum.

PositionShift (δ ppm)Splitting

(Hz)
Assignment Logic
CN (Nitrile) ~119.0s-Characteristic nitrile carbon.[1]
C6 (C-F) ~153.0 - 156.0d

Large doublet; direct C-F bond.
C5 (C-Br) ~113.0 - 115.0d

Upfield due to heavy atom effect (Br); split by ortho-F.
C7 ~100.0 - 102.0d

Ortho to Fluorine.
C4 ~120.0 - 122.0s/d

Meta to Fluorine (coupling often unresolved).
CH₂ ~14.5 - 16.0s-Methylene carbon (distinctly upfield).

Visual Workflow: Structural Confirmation

The following diagram outlines the logical decision tree for confirming the regiochemistry of the 5-Bromo-6-fluoro isomer versus the 4-Bromo or 6-Bromo impurities.

NMR_Workflow Sample Crude Product (Unknown Isomer) H1_Scan Run 1H NMR (DMSO-d6) Sample->H1_Scan Aromatic_Check Analyze Aromatic Region (7.0 - 8.5 ppm) H1_Scan->Aromatic_Check Decision_H7 Check H7 Coupling (Is J ~ 10 Hz?) Aromatic_Check->Decision_H7 Confirm_56 Target Confirmed: 5-Bromo-6-Fluoro Decision_H7->Confirm_56 Yes (Ortho Coupling) Reject_Other Impurity/Isomer: Likely 4-Br or 6-Br only Decision_H7->Reject_Other No (Singlet or Meta J) F19_Check Optional: Run 19F NMR Verify Singlet vs Doublet Confirm_56->F19_Check Validation

Figure 1: Decision tree for confirming the 5-Br-6-F substitution pattern using 1H NMR coupling constants.

Advanced Validation: 2D NMR

If the 1D spectrum is ambiguous due to overlapping impurities, run the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates the proton at 4.05 ppm directly to the carbon at ~15 ppm , confirming the acetonitrile side chain.

    • Correlates the aromatic doublet at ~7.40 ppm (H7) to the carbon at ~101 ppm (C7).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The NH proton will show long-range coupling to C3 , C3a , and C7a , establishing the indole core integrity.[1]

    • The CH₂ protons will show a correlation to the Nitrile Carbon (~119 ppm) and C2/C3 of the indole, confirming the attachment point.

References

  • Spectral Database for Organic Compounds (SDBS). Indole-3-acetonitrile 1H and 13C NMR Data. SDBS No. 3978.[3] [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 351795, Indole-3-acetonitrile.[Link][1]

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1] (Authoritative text on F-H coupling constants).

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[5] Chem. 1997, 62, 21, 7512–7515.[1] [Link]

Sources

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Retrosynthesis Analysis

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